4-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline
Description
Properties
Molecular Formula |
C11H11ClN2S |
|---|---|
Molecular Weight |
238.74 g/mol |
IUPAC Name |
4-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline |
InChI |
InChI=1S/C11H11ClN2S/c1-8(11-13-6-7-15-11)14-10-4-2-9(12)3-5-10/h2-8,14H,1H3 |
InChI Key |
SWXMKNNSWRAHLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CS1)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiazole Ring
The thiazole ring can be formed through condensation reactions involving thioketones and α-halo ketones in the presence of a base. This step is crucial for creating the core structure of the compound.
Synthesis of the Aniline Moiety
The aniline part of the compound can be synthesized by chlorinating aniline derivatives. This involves reacting aniline with chlorinating agents under controlled conditions to introduce the chloro substituent.
Coupling the Thiazole and Aniline Moieties
The final step involves coupling the thiazole ring with the chlorinated aniline moiety. This can be achieved through nucleophilic substitution reactions, where the thiazole ring acts as a nucleophile attacking the chlorinated aniline.
Detailed Synthesis Protocol
A detailed synthesis protocol for this compound would involve the following steps:
Synthesis of the Thiazole Ring :
- React thioketones with α-halo ketones in the presence of a base (e.g., sodium hydroxide) to form the thiazole ring.
- Purify the resulting thiazole derivative.
Synthesis of the Chlorinated Aniline Moiety :
- Chlorinate aniline using chlorinating agents (e.g., chlorine gas or chloramine-T).
- Isolate and purify the chlorinated aniline.
-
- Combine the thiazole derivative with the chlorinated aniline in a suitable solvent (e.g., ethanol or DMF).
- Add a base (e.g., triethylamine) to facilitate the nucleophilic substitution reaction.
- Purify the final product using recrystallization or chromatography.
Analysis and Characterization
The synthesized compound can be analyzed and characterized using various techniques:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure and purity of the compound. |
| Infrared (IR) Spectroscopy | To identify functional groups present in the compound. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the compound. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity and stability of the compound. |
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amine derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
4-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Positional Isomers: Chlorine Substitution Effects
Isomeric differences significantly impact molecular properties. For example:
- 3-Chloro vs. 4-Chloro Aniline Derivatives: In 3-chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline (I) and 4-chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline (II), the chlorine position influences crystal packing. The dihedral angle between the pyrrole and benzene rings is 75.65° in (I) and 86.56° in (II), affecting hydrogen-bonding patterns.
- Impact on Solubility : 4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline, a thiazole-containing analog, exhibits slight solubility in chloroform and DMSO, suggesting that thiazole derivatives may have better organic solubility than pyrrole or pyridine-based compounds .
Heterocyclic Ring Variations
- Pyridine vs. Thiazole : Replacing pyridine (as in 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline) with thiazole introduces sulfur, which increases electronegativity and may enhance π-stacking or metal coordination. Pyridine derivatives show planar geometries with strong intermolecular N–H···N hydrogen bonds , whereas thiazole’s sulfur could promote C–H···S interactions.
- Pyrrole Derivatives : Compounds like (I) and (II) form centrosymmetric dimers via N–H···N bonds and C–H···π interactions. Thiazole’s aromaticity and larger atomic radius may disrupt such packing, leading to distinct crystal morphologies .
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing Groups : Nitrone derivatives (e.g., DPN12: 4-chloro-N-(4-chlorobenzylidene)aniline oxide) demonstrate how electron-withdrawing substituents like Cl stabilize imine bonds, altering redox properties and biological activity .
- Methyl and Methoxy Groups : N-(1-(4-Methyl-1,3-thiazol-2-yl)ethylidene)-2-(trifluoromethyl)aniline features a trifluoromethyl group, which enhances lipophilicity and metabolic stability compared to the chloro-substituted target compound .
Data Tables
Table 1: Structural and Physical Properties of Selected Analogs
*Predicted based on analogous thiazole derivatives.
Table 2: Crystallographic Parameters
Research Findings and Implications
- Synthetic Flexibility: Reductive amination (e.g., NaBH₄ reduction of imines) is a versatile route for secondary amines, applicable to thiazole derivatives with minor modifications .
- Biological Relevance : Thiazole rings are prevalent in pharmaceuticals (e.g., sulfathiazole). The target compound’s chlorine and thiazole groups may confer antimicrobial or kinase-inhibitory properties, warranting further study .
- Material Science Applications : The sulfur atom in thiazole could enhance charge transport in organic semiconductors, distinguishing it from pyridine or pyrrole-based materials .
Biological Activity
4-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline is a compound that integrates both a chloro group and a thiazole moiety, which are known to contribute to various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound features:
- Chloro Group : Enhances lipophilicity and biological interactions.
- Thiazole Moiety : Known for its role in various pharmacological activities.
1. Antimicrobial Activity
Research indicates that compounds containing thiazole and aniline structures exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have shown efficacy against various bacterial strains. The presence of the chloro substituent in this compound is believed to enhance its antimicrobial activity by improving its binding affinity to biological targets.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | MIC ≤ 0.25 μg/mL | |
| Acinetobacter baumannii | MIC ≤ 0.25 μg/mL | |
| Candida albicans | MIC ≤ 0.25 μg/mL |
2. Antifungal Activity
The compound has shown promising antifungal activity against various fungi, particularly those responsible for opportunistic infections. The thiazole ring is crucial for this activity, as it enhances the interaction with fungal cell membranes.
3. Anticancer Activity
This compound has been evaluated for its anticancer properties. Thiazole derivatives are recognized for their ability to inhibit cancer cell proliferation across multiple cell lines.
| Cell Line | IC50 (µg/mL) | Activity | Reference |
|---|---|---|---|
| HepG2 (liver cancer) | < 10 | Significant cytotoxicity | |
| HT29 (colon cancer) | < 15 | Moderate cytotoxicity |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of the chloro group is essential for enhancing the biological activity of thiazole-containing compounds. Modifications in the thiazole ring or substituents on the aniline backbone can lead to variations in potency and selectivity against different biological targets.
Case Studies
Several studies have highlighted the effectiveness of thiazole derivatives in cancer treatment:
- A study demonstrated that thiazole derivatives exhibited significant anti-Bcl-2 activity in Jurkat cells, indicating potential as anticancer agents by promoting apoptosis .
- Another research focused on synthesizing novel thiazole-based compounds that showed promising results against various cancer cell lines, emphasizing their potential as multi-target inhibitors .
Q & A
Basic: What synthetic strategies are recommended for preparing 4-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves condensation between 4-chloroaniline and a thiazole-containing aldehyde or ketone. A key intermediate is generated via Schiff base formation, followed by reduction or alkylation to introduce the ethyl-thiazolyl moiety. For example, analogous syntheses (e.g., 4-chloro-N-(ferrocenylidene)aniline) use aldehydes (e.g., ferrocenecarboxaldehyde) with p-chloroaniline under reflux in polar aprotic solvents like DMF, catalyzed by molecular sieves . Optimization includes:
- Catalysts: Lewis acids (e.g., ZnCl₂) or molecular sieves to drive imine formation.
- Solvents: DMF or acetic acid for solubility and reaction efficiency.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.
Yield improvements (e.g., 62% in analogous syntheses) require stoichiometric control and inert atmospheres to prevent oxidation .
Basic: Which spectroscopic and chromatographic techniques are critical for confirming the structural identity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks for aromatic protons (δ 6.5–7.5 ppm), thiazole protons (δ 7.8–8.2 ppm), and ethylenic protons (δ 3.5–4.5 ppm) confirm connectivity.
- ¹³C NMR: Signals for the thiazole carbons (δ 120–160 ppm) and aniline carbons (δ 110–150 ppm) validate the backbone .
- Mass Spectrometry (HRMS): Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight. Fragmentation patterns distinguish the thiazole and aniline moieties.
- HPLC: Reverse-phase C18 columns with UV detection (λ ~250–280 nm) assess purity (>95%) .
Advanced: How can researchers address crystallographic data inconsistencies during single-crystal X-ray diffraction analysis?
Methodological Answer:
Discrepancies in unit cell parameters or refinement residuals (e.g., R-factor >5%) arise from twinning, disorder, or poor crystal quality. Mitigation strategies include:
- Data Collection: Use high-resolution detectors (e.g., MoKα radiation, λ = 0.71073 Å) and low-temperature (173 K) stabilization to reduce thermal motion .
- Software Tools:
- Validation: Cross-check with CIF files and PLATON for symmetry errors . For example, monoclinic systems (space group P21/c) require careful handling of β angles (~100°) .
Advanced: What computational approaches are suitable for predicting the reactivity and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT):
- Optimize geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO), predicting nucleophilic/electrophilic sites.
- Simulate IR and UV-Vis spectra for comparison with experimental data .
- Molecular Docking: Assess interactions with biological targets (e.g., microbial enzymes) using AutoDock Vina. Focus on hydrogen bonding between the aniline NH and active-site residues .
- MD Simulations: Evaluate stability in solvent environments (e.g., water, DMSO) using GROMACS .
Basic: What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?
Methodological Answer:
- Microbial Strains: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, and fungi (e.g., C. albicans).
- Broth Microdilution: Determine MIC (Minimum Inhibitory Concentration) via serial dilution (1–256 µg/mL) in Mueller-Hinton broth.
- Controls: Use ampicillin and fluconazole as positive controls; DMSO as a solvent control.
- Data Interpretation: Compare zones of inhibition (disc diffusion) or optical density (OD600) to assess growth suppression .
Advanced: How can researchers resolve contradictions in biological activity data across different studies?
Methodological Answer:
Contradictions often stem from assay variability or compound purity. Solutions include:
- Standardization: Adhere to CLSI (Clinical and Laboratory Standards Institute) guidelines for antimicrobial testing.
- Purity Verification: Use HPLC (>98% purity) and elemental analysis to exclude impurities as confounding factors .
- Dose-Response Curves: Perform triplicate experiments with IC₅₀ calculations to ensure reproducibility .
- Meta-Analysis: Compare structural analogs (e.g., tetrazole derivatives) to identify moiety-specific activity trends .
Basic: What are the key considerations for designing a stability study under varying pH and temperature conditions?
Methodological Answer:
- Conditions:
- pH: Buffer solutions (pH 1–10) at 37°C.
- Temperature: 4°C (storage), 25°C (room temp), 40°C (accelerated degradation).
- Analytical Methods:
- HPLC: Monitor degradation products (e.g., hydrolyzed aniline or thiazole rings).
- TGA/DSC: Assess thermal stability (decomposition onset >200°C expected) .
- Kinetics: Calculate t₉₀ (time for 10% degradation) using Arrhenius plots for shelf-life prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
